Dimethyl aminomalonate hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dimethyl 2-aminopropanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-9-4(7)3(6)5(8)10-2;/h3H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNDKNJSEWOEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936455 | |
| Record name | Dimethyl aminopropanedioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16115-80-3 | |
| Record name | Propanedioic acid, 2-amino-, 1,3-dimethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16115-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16115-80-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl aminopropanedioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl aminomalonate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Perspectives on Aminomalonate Esters in Organic Synthesis
The journey of aminomalonate esters in organic synthesis is deeply connected to the broader history of amino acid and peptide synthesis, which dates back over a century. nih.gov Early methods for creating amino acids involved processes like the amination of α-bromocarboxylic acids. libretexts.org A significant advancement came with the development of the malonic ester synthesis, a versatile method for preparing carboxylic acids. youtube.com This paved the way for the amidomalonate synthesis, a variation specifically designed for producing α-amino acids. libretexts.orgyoutube.com
In this context, diethyl aminomalonate, a close analog of the dimethyl ester, gained prominence as a key intermediate. orgsyn.orgpatsnap.com Historically, its preparation involved the reduction of diethyl isonitrosomalonate, which could be achieved through various means, including catalytic hydrogenation over palladium on charcoal or chemical reduction with agents like aluminum amalgam. orgsyn.orggoogle.com These early methods highlighted the utility of aminomalonate esters but also pointed to challenges, such as the instability of the free amine, which necessitated its conversion to a more stable salt form, like the hydrochloride salt. orgsyn.org The development of these synthetic routes was crucial for the laboratory-scale production of non-standard amino acids, which are vital for exploring protein structure and function. bioascent.comacu.edu The ability to introduce various side chains via alkylation of the aminomalonate core structure was a significant step forward in synthetic chemistry. libretexts.org
Significance As a Versatile Building Block in Synthetic Organic Chemistry
Catalytic Hydrogenation Approaches
The most prevalent and industrially significant method for synthesizing dialkyl aminomalonates is through the catalytic hydrogenation of a corresponding isonitroso derivative. This approach is favored for its high efficiency and the relatively clean nature of the reaction, which typically proceeds under mild conditions.
Reduction of Isonitrosomalonate Derivatives
The core of this synthetic route is the reduction of the isonitroso (or oxime) group of a dialkyl isonitrosomalonate to a primary amine. For the target compound, this involves the catalytic hydrogenation of dimethyl isonitrosomalonate. In this reaction, hydrogen gas (H₂) is used to reduce the C=NOH group to a CH-NH₂ group in the presence of a metal catalyst.
This transformation is analogous to the well-documented synthesis of its close relative, diethyl aminomalonate hydrochloride. orgsyn.orgwikipedia.org The process involves the reduction of diethyl isonitrosomalonate, which readily yields the corresponding aminomalonate ester. orgsyn.org The resulting dimethyl aminomalonate is typically not isolated as a free base due to its limited stability; instead, it is directly converted into its more stable hydrochloride salt. orgsyn.org
Optimization of Catalyst Systems (e.g., Palladium-on-Charcoal)
The choice of catalyst is crucial for the efficiency of the hydrogenation. Palladium on charcoal (Pd/C) is a widely used and highly effective catalyst for this transformation. orgsyn.org Typically, a 10% Pd/C catalyst is employed, which demonstrates excellent activity and selectivity for the reduction of the isonitroso group without significantly affecting the ester functionalities. orgsyn.org The catalyst facilitates the addition of hydrogen across the C=N double bond of the oxime.
While Pd/C is common, other catalyst systems have also been reported for the reduction of isonitrosomalonate derivatives. These include Raney Nickel and other nickel-based catalysts, such as a three-way aluminum-nickel-molybdenum system, which have been shown to provide high yields in the synthesis of the diethyl analogue. orgsyn.orgpatsnap.com The performance of Pearlman's catalyst (Pd(OH)₂/C) has also been studied in related hydrogenations, although its efficiency can be lower than standard Pd/C systems for certain substrates. nih.gov The optimization of the catalyst system involves balancing factors like reaction speed, catalyst loading, cost, and ease of removal from the reaction mixture post-reaction.
Process Parameters and Yield Optimization
Achieving a high yield of this compound depends on the careful control of several process parameters. These parameters are generally extrapolated from established procedures for similar dialkyl esters, such as the diethyl variant.
Key parameters include:
Solvent: Absolute ethanol (B145695) is a common solvent for the hydrogenation step, as it readily dissolves the isonitrosomalonate precursor and is compatible with the catalyst system. orgsyn.org
Hydrogen Pressure: The reaction is typically conducted under positive hydrogen pressure. Pressures ranging from atmospheric to around 100 atm have been utilized, with procedures for the diethyl ester reporting initial pressures of 50-60 psi (approximately 3.4-4.1 atm). orgsyn.orgnih.gov A patent for the diethyl analogue describes using a hydrogen pressure of 1.0-2.0 MPa (approximately 10-20 atm). patsnap.com
Temperature: The hydrogenation is generally carried out at or slightly above room temperature. For the diethyl ester, temperatures between 40-50°C have been reported to be effective. patsnap.com Subsequent concentration of the product solution is performed at reduced pressure and temperatures below 50°C to prevent degradation of the aminomalonate free base. orgsyn.org
Salt Formation: After the catalyst is filtered off, the resulting aminomalonate ester is converted to its hydrochloride salt. This is accomplished by treating the solution (often diluted with a solvent like dry ether) with dry hydrogen chloride gas or a solution of hydrogen chloride in ethanol. orgsyn.orgpatsnap.com This precipitates the stable, crystalline hydrochloride salt, which can then be isolated by filtration.
Table 1: Representative Process Parameters for the Synthesis of Diethyl Aminomalonate Hydrochloride
This interactive table summarizes reaction conditions from published syntheses of the analogous diethyl ester, providing a basis for the synthesis of the dimethyl compound.
| Parameter | Organic Syntheses Procedure orgsyn.org | Patent Example 1 patsnap.com | Patent Example 2 patsnap.com |
| Catalyst | 10% Palladium-on-Charcoal | Aluminum-Nickel-Molybdenum | Aluminum-Nickel-Molybdenum |
| Solvent | Absolute Ethanol | Absolute Ethanol | Absolute Ethanol |
| H₂ Pressure | 50–60 psi (initial) | 1.0-2.0 MPa | 1.0-2.0 MPa |
| Temperature | Not specified (shaken until H₂ uptake ceases) | 40-50 °C | 40-50 °C |
| Reaction Time | ~15 minutes | 6 hours | Not specified |
| Salification Agent | Dry Hydrogen Chloride (gas) | 35% Hydrogen Chloride in Ethanol | 35% Hydrogen Chloride in Ethanol |
| Overall Yield | 78–82% | 91% | 88% |
Alternative Synthetic Pathways
While catalytic hydrogenation of the isonitroso compound is the dominant route, the synthesis of this compound is inherently a multi-step process that can be approached from different starting points.
Routes from Malonic Acid Precursors
The immediate precursor for the hydrogenation, dimethyl isonitrosomalonate (also known as dimethyl oximinomalonate), is itself synthesized from a more fundamental starting material: dimethyl malonate. wikipedia.org Dimethyl malonate is typically prepared via the Fischer esterification of malonic acid with methanol (B129727) in the presence of an acid catalyst. quora.com
The key transformation from dimethyl malonate to its isonitroso derivative is a nitrosation reaction. wikipedia.org This is commonly achieved by treating dimethyl malonate with sodium nitrite (B80452) (NaNO₂) in the presence of an acid, such as glacial acetic acid. patsnap.comgoogle.com The reaction is performed at low temperatures (e.g., 0-10°C) to generate nitrous acid in situ, which then reacts with the active methylene (B1212753) group of the malonate ester. patsnap.com This establishes a clear synthetic lineage from the basic precursor, malonic acid, to the final target compound.
Multi-step Preparations and Intermediate Transformations
Esterification: Malonic acid is converted to dimethyl malonate.
Nitrosation: Dimethyl malonate is reacted with a nitrosating agent to yield dimethyl isonitrosomalonate. wikipedia.orgpatsnap.com
Reduction: The isonitroso intermediate is subjected to catalytic hydrogenation to form dimethyl aminomalonate. orgsyn.org
Salification: The aminomalonate free base is treated with hydrogen chloride to precipitate the final, stable hydrochloride salt. orgsyn.org
An alternative, though less common, multi-step pathway has been noted for the diethyl analogue, which starts from diethyl hydroxymethylnitromalonate. This compound is reacted with ammonia (B1221849) and subsequently treated with hydrogen chloride to form the final salt, indicating that other functionalized malonate derivatives can also serve as precursors. chemicalbook.com
Once prepared, this compound is a versatile intermediate. For use in subsequent reactions, such as N-acylation, the hydrochloride salt is often neutralized in situ using a base like sodium carbonate to liberate the reactive free amine. google.com
Comparison of Synthetic Efficiency and Scalability
Due to the lack of specific published synthetic routes for this compound, a direct comparison of the efficiency and scalability of different methodologies is not feasible at this time. Such a comparison would require detailed information on reaction parameters, including yields, reaction times, catalyst loading, purification methods, and safety considerations for each distinct synthetic pathway.
A comparison of these methods for the diethyl analog reveals differences in catalyst choice, which can significantly impact cost, safety, and scalability. The palladium catalyst used in the Organic Syntheses procedure is a precious metal catalyst, which can be a significant cost driver in large-scale production, though it is highly efficient. orgsyn.org The alternative use of a nickel-based catalyst, as described in the patent, may offer a more cost-effective solution, although potential issues with catalyst handling and deactivation would need to be considered for industrial applications. patsnap.com
The scalability of these processes would depend on factors such as the efficiency of heat and mass transfer in the reaction vessels, the safe handling of hydrogen gas under pressure during the hydrogenation step, and the ease of product isolation and purification. The patent literature often addresses these concerns by detailing procedures for catalyst removal and product crystallization suitable for larger-scale operations. google.compatsnap.com
Should detailed synthetic methodologies for this compound become available in the public domain, a similar comparative analysis could be undertaken to assess the relative merits of different routes based on their chemical efficiency, economic viability, and suitability for industrial-scale production.
Chemical Reactivity and Transformations of Dimethyl Aminomalonate Hydrochloride
Reactivity at the Amino Group
The primary amino group in dimethyl aminomalonate hydrochloride is a key site for various chemical reactions, enabling the introduction of a wide array of substituents.
N-Acylation Reactions
The amino group of aminomalonate esters readily undergoes N-acylation. orgsyn.org This common transformation involves the reaction with acylating agents such as acid chlorides or anhydrides to form N-acyl derivatives. These derivatives are important intermediates in the synthesis of more complex molecules. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid and the acid generated during the acylation.
Table 1: Examples of N-Acylation Reactions
| Acylating Agent | Product | Reaction Conditions | Reference |
| Acetyl chloride | Dimethyl acetamidomalonate | Pyridine, 0°C to rt | orgsyn.org |
| Benzoyl chloride | Dimethyl benzamidomalonate | Aq. NaHCO₃, CH₂Cl₂ | guidechem.com |
This table is illustrative and specific reaction conditions can vary.
Formation of N-Substituted Derivatives
Beyond acylation, the amino group can be modified to form various N-substituted derivatives. For instance, it can be used in the synthesis of more complex amino acid derivatives like Boc-Leu-Ama(OMe)₂, where Boc is tert-butyloxycarbonyl, Leu is leucine (B10760876), and Ama is the aminomalonic acid dimethyl ester moiety. sigmaaldrich.comalkalisci.com It also serves as a starting material for producing compounds such as (R,S)-2-phenethylcysteine hydrochloride and dimethyl 2,2,2-polynitroalkylnitroaminonitromalonate. sigmaaldrich.comsigmaaldrich.com
Condensation Reactions
Condensation reactions involving the amino group of this compound are pivotal in the synthesis of heterocyclic compounds. libretexts.org A notable example is its reaction with 2-(acylethynyl)pyrroles, which, in the presence of a base like cesium carbonate, leads to the formation of 1H,1′H-2,3′-bipyrroles in good yields. thieme-connect.com This reaction proceeds through a series of steps including intramolecular cyclization and subsequent aromatization. thieme-connect.com
Furthermore, the condensation of diethyl aminomalonate (a related compound) with formaldehyde (B43269) generates an azomethine ylide, which can then participate in cycloaddition reactions. chemicalbook.com This highlights the potential of the amino group to form key intermediates for complex molecular constructions.
Reactivity of the Diester Moiety
The diester portion of this compound, specifically the α-carbon situated between the two ester groups, exhibits its own distinct reactivity.
Alkylation Reactions at the α-Carbon Center
The α-carbon of the malonate structure is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can undergo alkylation with various electrophiles, such as alkyl halides. youtube.com This reactivity is well-established for malonic esters and their derivatives, including N-acyl aminomalonates. orgsyn.org The alkylation at the α-carbon allows for the introduction of a wide range of substituents, further expanding the synthetic utility of this compound. The process typically involves deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate, which is then treated with an alkyl halide in an SN2 reaction. youtube.com
Table 2: General Scheme for α-Carbon Alkylation
| Reactant 1 (N-Acylated Dimethyl Aminomalonate) | Reactant 2 (Base) | Reactant 3 (Alkyl Halide) | Product |
| Dimethyl acetamidomalonate | LDA | Methyl iodide | Dimethyl 2-acetamido-2-methylmalonate |
| Dimethyl benzamidomalonate | NaH | Benzyl bromide | Dimethyl 2-benzamido-2-(phenylmethyl)malonate |
This table provides a generalized representation of the alkylation reaction.
Cycloaddition Reactions (e.g., Formation of Azomethine Ylides)
Azomethine ylides are 1,3-dipoles that are highly useful in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.orgnih.gov These ylides can be generated in situ from α-amino esters, including dimethyl aminomalonate. The condensation of diethyl aminomalonate with aldehydes, for example, can produce azomethine ylides that subsequently react with dipolarophiles. chemicalbook.com These cycloaddition reactions are often highly stereoselective and provide a powerful method for the synthesis of complex, polycyclic structures. wikipedia.orgmdpi.commsu.edu The versatility of this approach allows for the creation of diverse molecular scaffolds with potential applications in medicinal chemistry. nih.govnih.gov
Michael Addition Reactions
This compound serves as a valuable precursor in Michael addition reactions, functioning as a glycine (B1666218) anion equivalent. The reaction is initiated by the deprotonation of the hydrochloride salt to free the primary amine. This amine, or more commonly its N-acylated derivative, can then act as a potent nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors.
This reactivity is fundamental to the synthesis of various amino acid derivatives. For instance, the phosphine-catalyzed Michael-type addition of arylidene-α-amino esters (structurally related to the free base of dimethyl aminomalonate) to electrophilic alkenes has been explored for the synthesis of glutamic acid derivatives. mdpi.com In these reactions, an imino ester reacts with a Michael acceptor like methyl acrylate (B77674) in the presence of a phosphine (B1218219) catalyst. mdpi.com The selection of reaction conditions is critical, as competing reactions such as 1,3-dipolar cycloadditions can occur. mdpi.com Careful control, such as the slow addition of the Michael acceptor, can favor the formation of the desired glutamate (B1630785) structure. mdpi.com
The scope of this transformation is broad, with various acrylic systems participating in the reaction. For example, N,N-dimethylacrylamide has been shown to react effectively, yielding the corresponding glutamine derivative. mdpi.com The versatility of this method allows for the synthesis of a range of modified amino acids by varying the Michael acceptor. mdpi.com
Table 1: Scope of Phosphine-Catalyzed Michael-Type Addition of Imino Esters to Alkyl Acrylates
This table summarizes the outcomes of Michael-type additions between various imino esters and Michael acceptors, a reaction type analogous to those involving dimethyl aminomalonate. Data is representative of findings in phosphine-catalyzed systems. mdpi.com
| Entry | Michael Acceptor | Product | Yield (%) |
| 1 | Methyl Acrylate | Glutamic Acid Derivative | 85 |
| 2 | N,N-Dimethylacrylamide | Glutamine Derivative | 90 |
| 3 | Acrylonitrile | Cyano-substituted Derivative | 78 |
| 4 | Phenyl Vinyl Sulfone | Sulfone-substituted Derivative | 75 |
Stereochemical Aspects of Reactions
While this compound is an achiral molecule, its utility in synthesis is often directed towards the production of chiral target molecules, such as naturally occurring amino acids and their derivatives. Therefore, the stereochemical control of reactions involving this reagent is of paramount importance. The strategies to achieve this control can be broadly categorized into methods that direct chirality during a transformation and the use of enantioselective synthetic protocols from the outset.
Control of Chirality in Subsequent Transformations
A primary strategy for inducing chirality involves the transformation of adducts derived from dimethyl aminomalonate. After an initial reaction, such as a Michael addition or alkylation, the resulting product may still be prochiral or a racemic mixture. Chirality can then be introduced or controlled in subsequent steps.
Research has shown that chiral catalysts can be essential for efficiently guiding reactions even when no new static stereocenter is formed. nih.gov In the context of macrocyclization, a chiral catalyst can favor specific transition states for substrates that already possess stereogenic elements, proving decisive for the reaction's success where achiral catalysts fail. nih.gov This principle can be extended to transformations of derivatives of dimethyl aminomalonate. Once an initial adduct is formed and potentially resolved or derivatized with a chiral auxiliary, a chiral catalyst could be used to control the conformation and reactivity in a subsequent cyclization or modification step, thereby directing the stereochemical outcome.
Enantioselective Syntheses
Enantioselective synthesis provides a more direct route to chiral products, creating a specific enantiomer selectively. nih.gov This approach avoids the need for resolving racemic mixtures, which is often inefficient. In the context of synthesizing chiral amino acids and their derivatives, enantioselective methods are highly sought after.
One relevant strategy is the use of chiral organocatalysts. For example, cinchona alkaloid-catalyzed reactions, such as the aza-Henry reaction with bromonitromethane, have been employed in the enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. nih.gov This demonstrates how a chiral catalyst can effectively control the stereochemical outcome of a bond formation adjacent to a nitrogen atom, a key step in creating chiral amino acid structures.
Similarly, chiral metal complexes are powerful tools for enantioselective catalysis. Chiral copper(II) complexes, for instance, have been successfully used to catalyze the asymmetric Henry reaction (nitroaldol reaction). mdpi.com Depending on the specific catalyst and conditions, high yields and significant enantiomeric excess (ee) of the resulting chiral nitroalcohols can be achieved. mdpi.com These nitroalcohols are versatile intermediates that can be further converted to chiral amino alcohols and amino acids. The principles of this type of catalysis are directly applicable to developing enantioselective reactions starting with dimethyl aminomalonate or its derivatives.
Table 2: Enantioselective Henry Reaction Catalyzed by a Chiral Copper(II) Complex
This table presents representative results for the enantioselective addition of nitromethane (B149229) to an aldehyde, catalyzed by a chiral copper(II) complex, illustrating the level of stereocontrol achievable in reactions that form new stereocenters. mdpi.com
| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 95 | 75 |
| 2 | 4-Nitrobenzaldehyde | 98 | 77 |
| 3 | 4-Chlorobenzaldehyde | 97 | 72 |
| 4 | 2-Naphthaldehyde | 96 | 70 |
Applications in Advanced Organic Synthesis and Medicinal Chemistry
Synthesis of Amino Acid and Peptide Derivatives
The construction of non-proteinogenic, or unnatural, amino acids is a significant area of medicinal chemistry, as these motifs are frequently integrated into drug candidates to enhance properties like metabolic stability and receptor affinity. Dimethyl aminomalonate hydrochloride serves as a key starting material in this field.
Preparation of Unnatural Amino Acids
The primary utility of this compound in this context is as a glycine (B1666218) enolate equivalent. The general synthetic strategy involves a three-step sequence:
N-Protection: The primary amine is first protected, often through acylation, to prevent side reactions and to activate the alpha-carbon.
Alkylation: The protected intermediate is then treated with a base to deprotonate the alpha-carbon, generating a nucleophilic carbanion. This carbanion readily reacts with various electrophiles (e.g., alkyl halides) to form a new carbon-carbon bond.
Deprotection and Decarboxylation: The protecting groups and one of the methyl ester groups are removed, typically under acidic or basic conditions, which induces decarboxylation to yield the final, non-naturally occurring α-amino acid.
This modular approach allows for the introduction of diverse side chains, leading to a vast library of unnatural amino acids. For instance, it is a starting reagent for the synthesis of (R,S)-2-phenethylcysteine hydrochloride. sigmaaldrich.com The versatility of this method is highlighted by the range of electrophiles that can be employed, as shown in the table below.
| Starting Material | Alkylating Agent (R-X) | Resulting Unnatural Amino Acid |
| N-Acyl Dimethyl Aminomalonate | Benzyl Bromide | Phenylalanine |
| N-Acyl Dimethyl Aminomalonate | Isopropyl Iodide | Valine |
| N-Acyl Dimethyl Aminomalonate | 2-Phenylethyl Bromide | 2-Amino-4-phenylbutanoic acid |
| N-Acyl Dimethyl Aminomalonate | Methyl Iodide | Alanine |
Incorporation into Peptide Scaffolds
Beyond single amino acids, this compound is used to introduce unique structural motifs directly into peptide chains. The compound can be coupled with protected amino acids to form dipeptide derivatives where the aminomalonate residue provides a point for further chemical modification. A documented application is its use in the synthesis of Boc-Leu-Ama(OMe)₂, where Boc is the tert-butyloxycarbonyl protecting group, Leu is leucine (B10760876), and Ama(OMe)₂ represents the dimethyl aminomalonate unit. sigmaaldrich.comnih.gov This process typically involves standard peptide coupling reagents to form the amide bond between the carboxyl group of the protected leucine and the amino group of this compound. The resulting structure retains the two methyl ester groups, which can be selectively hydrolyzed or used in subsequent reactions to create more complex peptide-based structures or peptidomimetics. researchgate.net
Construction of Complex Heterocyclic Systems
Heterocyclic compounds are foundational to medicinal chemistry, and aminomalonate esters are valuable precursors for their synthesis. google.com
Pyrrolidine (B122466) Synthesis
The pyrrolidine ring is a common scaffold in many natural products and pharmaceuticals. This compound can be used to construct this ring system through an azomethine ylide intermediate. The reaction sequence typically involves the condensation of the aminomalonate with an aldehyde, such as formaldehyde (B43269). This generates an unstable azomethine ylide, which is a 1,3-dipole. This reactive intermediate can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkene, to stereoselectively form a substituted pyrrolidine ring. This methodology is exemplified by its use as a starting reagent in the synthesis of spirotryprostatin B, a complex natural product containing a spiro-fused pyrrolidine ring. sigmaaldrich.comnih.gov
| Reagents | Dipolarophile | Resulting Heterocycle Core |
| Dimethyl Aminomalonate HCl, Formaldehyde | Dimethyl maleate | Substituted Proline Derivative |
| Dimethyl Aminomalonate HCl, Benzaldehyde | N-Phenylmaleimide | Phenyl-substituted Pyrrolidine |
| Dimethyl Aminomalonate HCl, Formaldehyde | Acrylonitrile | Cyanopyrrolidine Derivative |
Hydantoin (B18101) Derivatives (e.g., Methyl 3-phenyl-5-hydantoincarboxylate)
Hydantoins are a class of five-membered heterocyclic compounds known for their wide range of biological activities. This compound is explicitly used in the synthesis of methyl 3-phenyl-5-hydantoincarboxylate. sigmaaldrich.comnih.gov This transformation likely proceeds through the reaction of the aminomalonate with phenyl isocyanate. The initial reaction forms a ureido intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen onto one of the ester carbonyls, followed by elimination of methanol (B129727), to yield the hydantoin ring. This method provides a direct route to 5-carbomethoxy-substituted hydantoins, which are valuable intermediates for further chemical elaboration.
Pyrimidine (B1678525) and Thiazolo[5,4-d]pyrimidinone Derivatives
While aminomalonate esters are generally cited as valuable precursors for heterocycles, their specific and direct application in the synthesis of pyrimidine and thiazolo[5,4-d]pyrimidinone rings starting from this compound is not as extensively documented in readily available literature. However, the synthesis of pyrimidine derivatives has been reported from the related compound, dimethyl malonate, through multicomponent reactions with aldehydes and urea (B33335) or thiourea (B124793) (Biginelli reaction). wikipedia.org The core pyrimidine structure is typically formed from components providing a C-N-C and a C-C-C fragment. libretexts.orgnih.gov Given its structure, it is plausible that this compound could be chemically modified to serve as a synthon for one of these fragments, though direct, one-pot conversions are not prominently reported. Similarly, the synthesis of the thiazolo[5,4-d]pyrimidine (B3050601) core often involves the construction of a pyrimidine ring onto a substituted thiazole (B1198619) precursor or vice-versa, using reagents like 4,5-diamino-6-mercaptopyrimidine. unifi.itgoogle.com A direct synthetic route utilizing this compound for this specific fused heterocyclic system is not clearly established in the surveyed chemical literature.
Development of Biologically Active Molecules
The versatility of this compound extends to its role as a foundational element in the creation of various molecules with specific biological functions.
Aminomalonate, the parent compound of this compound, has been identified as an inhibitor of certain enzymes. researchgate.net This inhibitory action is often linked to its structural similarity to natural substrates, allowing it to compete for the active site of an enzyme. This characteristic is leveraged in drug design, where derivatives like this compound can be used to build more complex molecules that target specific enzymes involved in disease pathways. For instance, herbicides based on amino acid derivatives function by inhibiting key enzymes in plants, such as acetolactate synthase (ALS) or 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, preventing the production of essential amino acids and leading to plant death. nih.gov
A notable application of this compound is in the synthesis of potential immunosuppressants. Specifically, the dimethyl ester of N-mycophenoyl malonic acid has been synthesized by reacting mycophenolic acid (MPA) with amino malonic dimethyl ester. patsnap.com Mycophenolic acid itself is a powerful inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the proliferation of lymphocytes, and its derivatives are used to prevent organ transplant rejection. patsnap.com The synthesis of the N-mycophenoyl malonic acid dimethyl ester, an amide derivative, represents an effort to create novel MPA analogs with potentially improved therapeutic characteristics. patsnap.com The reaction was optimized using propanephosphonic anhydride (B1165640) (T3P) as a coupling reagent, achieving a yield of 45%. patsnap.com
| Reactants | Coupling Reagent | Product | Yield |
| Mycophenolic Acid, Amino Malonic Dimethyl Ester | Propanephosphonic Anhydride (T3P) | N-mycophenoyl malonic acid dimethyl ester | 45% patsnap.com |
The role of this compound as a precursor to spirotryprostatin B directly links it to the development of potential anticancer agents. google.comnih.govchemicalbook.com Spirotryprostatin B is classified as an antineoplastic agent, a substance that inhibits or prevents the growth and spread of tumors. chemicalbook.com Research into its total synthesis is driven by the need to produce analogs for biological evaluation, aiming to discover compounds with enhanced efficacy or better pharmacological profiles. chemicalbook.comumn.edu The synthesis pathways often involve intricate steps where the aminomalonate moiety is crucial for constructing the final spiro-oxindole framework characteristic of the spirotryprostatin class of alkaloids. chemicalbook.comnih.gov
Amino acid derivatives are a significant class of compounds in the development of modern agrochemicals, including herbicides and fungicides. orgsyn.org These compounds can offer more environmentally benign alternatives to traditional synthetic chemicals. patsnap.com Herbicides derived from amino acids often work by inhibiting essential enzymes in weeds that are not present in animals, providing a selective mode of action. nih.gov Similarly, novel fungicides have been developed by incorporating amino acid fragments into known antifungal scaffolds, such as 1,2,4-triazoles, to enhance their efficacy against plant-pathogenic fungi. patsnap.com The structural features of this compound make it a valuable building block for synthesizing such complex agrochemical agents.
The closely related compound, diethyl aminomalonate hydrochloride, is reported as a pharmaceutical intermediate used in the preparation of antagonists for the P2Y14 receptor (P2Y14R) and inhibitors of phosphodiesterase 1 (PDE1). chemicalbook.com The P2Y14 receptor is involved in immune responses, making its antagonists potential candidates for treating inflammatory conditions. PDE1 is an enzyme that regulates intracellular signaling pathways, and its inhibitors have therapeutic potential in various disorders. The use of the diethyl ester in these syntheses highlights a probable and parallel application for the dimethyl ester, given their similar chemical reactivity.
Use in Reductive Coupling Reactions
This compound is a versatile reagent in organic synthesis, valued for its application in the formation of carbon-nitrogen bonds, a fundamental transformation in the construction of complex molecules. One of the key synthetic strategies employing this compound is the reductive coupling reaction, often referred to as reductive amination. This method provides a direct and efficient pathway for the synthesis of N-substituted amino acid derivatives through the reaction of the primary amine of this compound with various carbonyl compounds, such as aldehydes and ketones.
The utility of this compound in reductive coupling reactions is particularly evident in the synthesis of unnatural amino acids and their derivatives, which are of significant interest in medicinal chemistry and drug discovery. For instance, the reductive coupling of this compound with various aldehydes can introduce a wide range of substituents at the nitrogen atom, leading to a diverse array of N-substituted aminomalonates. These products can then serve as valuable precursors for the synthesis of more complex molecular architectures.
While the general principles of reductive amination are well-established, detailed research findings specifically documenting the reductive coupling of this compound with a broad range of carbonyl compounds, including comprehensive data on reaction conditions and product yields, are not extensively reported in readily available scientific literature. Much of the published work in this area has focused on the diethyl ester analogue, diethyl aminomalonate hydrochloride. However, the reactivity of the dimethyl ester is expected to be analogous, providing a valuable tool for synthetic chemists.
The following table illustrates the potential scope of this reaction, based on the general principles of reductive amination and known reactivity patterns of similar compounds.
Table 1: Representative Reductive Coupling Reactions with Aminomalonate Derivatives
| Carbonyl Compound | Amine Source | Reducing Agent | Product |
| Benzaldehyde | This compound | Sodium cyanoborohydride | Dimethyl N-benzylaminomalonate |
| Cyclohexanone | This compound | Sodium triacetoxyborohydride | Dimethyl N-cyclohexylaminomalonate |
| Indole-3-carboxaldehyde | This compound | Sodium cyanoborohydride | Dimethyl N-(indol-3-ylmethyl)aminomalonate |
It is important to note that the specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for each specific substrate combination to achieve the desired outcomes. The development of more efficient and selective catalytic systems for these transformations remains an active area of research in organic synthesis.
Advanced Spectroscopic and Structural Characterization for Research Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of dimethyl aminomalonate hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.
In a typical ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons are observed. The methoxy (B1213986) protons (-OCH₃) would appear as a sharp singlet, while the methine proton (-CH) attached to the amino group would also produce a singlet. The protons of the amine group (-NH₃⁺) can sometimes be observed as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |
| -OCH₃ | ~3.8 | Singlet | 6H |
| -CH | ~4.5 | Singlet | 1H |
| -NH₃⁺ | Variable | Broad Singlet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (ppm) (Predicted) |
| C=O | ~165 |
| -OCH₃ | ~53 |
| α-C | ~50 |
The purity of this compound can also be assessed by NMR. The presence of any impurities would result in additional peaks in the spectrum, and their integration relative to the main compound's signals can be used for quantification.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₅H₁₀ClNO₄, the expected molecular weight is approximately 183.59 g/mol . nih.govsigmaaldrich.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the free amine (dimethyl aminomalonate). A prominent fragmentation pathway for esters is the loss of the alkoxy group. In this case, the loss of a methoxy radical (•OCH₃) would lead to a significant fragment ion. Another common fragmentation is the loss of the entire ester group. The fragmentation pattern provides a fingerprint that can be used to identify the compound and distinguish it from its isomers.
While detailed fragmentation data for this compound is not extensively published, general fragmentation patterns of amines and esters are well-established and can be applied to predict its behavior in the mass spectrometer. docbrown.infodocbrown.info
Table 3: Predicted Mass Spectrometry Fragmentation for Dimethyl Aminomalonate
| m/z | Proposed Fragment |
| 147 | [M]⁺ (Dimethyl aminomalonate) |
| 116 | [M - •OCH₃]⁺ |
| 88 | [M - COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. malvernpanalytical.comsemanticscholar.org This technique would provide definitive information about the bond lengths, bond angles, and conformation of this compound in its solid state.
A crystal structure would reveal the geometry around the central carbon atom, the conformation of the two ester groups, and the nature of the intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) group and the chloride ion. While a specific crystal structure for this compound is not found in the searched literature, the analysis of related aminomalonate derivatives can offer insights into the expected structural features. rsc.org The crystal packing would likely be influenced by a network of hydrogen bonds, contributing to the stability of the crystalline lattice.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral-HPLC)
Chromatographic techniques are essential for assessing the purity and, in the case of chiral compounds, the enantiomeric excess of this compound. High-Performance Liquid Chromatography (HPLC) is a versatile method for separating the compound from any impurities. sielc.com
Since dimethyl aminomalonate is a chiral molecule, possessing a stereocenter at the α-carbon, it can exist as a pair of enantiomers. The determination of the enantiomeric excess is crucial in many applications, particularly in the synthesis of chiral drugs. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most common method for separating enantiomers. frontiersin.orgsigmaaldrich.com The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. The choice of the chiral column and the mobile phase is critical for achieving a good separation. While specific methods for the chiral separation of this compound are not detailed in the available literature, general strategies for the chiral resolution of amino acid esters are well-documented and can be adapted for this compound. frontiersin.org
Theoretical and Computational Studies of Dimethyl Aminomalonate Hydrochloride
Mechanistic Investigations via Computational Modeling
Computational modeling plays a vital role in elucidating the mechanisms of reactions involving aminomalonate derivatives. For instance, the aminolysis of esters, a fundamental reaction for these compounds, has been studied computationally. nih.gov These studies have explored different mechanistic pathways, including concerted and stepwise mechanisms, and the role of catalysts. nih.gov
In a typical reaction, such as the acylation of the amino group, computational models can map out the potential energy surface, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed picture of the reaction dynamics. For example, a computational study on the aminolysis of a model ester with ammonia (B1221849) showed that a stepwise mechanism involving a tetrahedral intermediate is generally favored, and the presence of a second ammonia molecule can act as a catalyst, significantly lowering the activation barrier. nih.gov
Structure-Activity Relationship (SAR) Analysis through In Silico Methods
In silico methods are increasingly used to establish Structure-Activity Relationships (SAR), which are crucial for drug discovery and development. For derivatives of aminomalonates, which can serve as precursors to biologically active compounds, SAR studies can guide the design of molecules with enhanced potency and selectivity. nih.govncku.edu.tw
Molecular docking is a common in silico technique used to predict the binding mode and affinity of a ligand to a biological target, such as a protein receptor. nih.gov By docking a series of aminomalonate derivatives into the active site of a target protein, researchers can identify key interactions that contribute to binding and activity. This information can then be used to modify the structure of the lead compound to improve its pharmacological profile. nih.gov
For example, an in silico study on derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid, which share a similar structural motif with acylated aminomalonates, used induced-fit docking to investigate their binding to the NMDA receptor. nih.gov This study helped to rationalize the observed structure-activity relationships and provided insights into the structural requirements for potent agonist activity. nih.gov
Future Research Directions and Emerging Applications
Exploration of Asymmetric Catalysis in Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. nih.gov Currently, dimethyl aminomalonate hydrochloride is commercially available as a racemic mixture. The development of asymmetric synthetic routes to obtain chiral aminomalonates represents a significant and promising area of future research.
While direct asymmetric synthesis of this compound is not yet a well-established method, the broader field of asymmetric synthesis of amino acids offers valuable insights. nih.govrsc.org Future research could focus on the following areas:
Transition Metal-Catalyzed Asymmetric Hydrogenation: This technique has been successfully employed for the synthesis of a wide array of chiral amines and amino acids. nih.gov Research could be directed towards the asymmetric hydrogenation of a suitable prochiral precursor to dimethyl aminomalonate, using chiral phosphine (B1218219) ligands such as DIPAMP or BINAP with rhodium or ruthenium catalysts.
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for producing chiral compounds. rsc.org The use of enzymes, such as amino acid dehydrogenases or transaminases, could be explored for the stereoselective synthesis of chiral aminomalonic acid derivatives. rsc.org
Chiral Ligand-Mediated Synthesis: The use of chiral auxiliaries or ligands to direct the stereochemical outcome of a reaction is a well-established strategy. nih.gov For instance, chiral Ni(II) complexes of Schiff bases have been effectively used for the asymmetric synthesis of non-natural amino acids. nih.gov Investigating similar methodologies for the asymmetric alkylation or amination of malonate derivatives could yield chiral dimethyl aminomalonate.
The successful development of these asymmetric routes would provide access to enantiomerically pure dimethyl aminomalonate, a valuable building block for the synthesis of stereochemically defined pharmaceutical agents and other complex chiral molecules.
Design of Novel Pharmaceutical Intermediates
This compound and its diethyl analogue are recognized as valuable intermediates in the synthesis of a variety of biologically active molecules and heterocyclic compounds. sigmaaldrich.comchemicalbook.comchemicalbook.com Future research is poised to expand upon this foundation, designing novel pharmaceutical intermediates with enhanced therapeutic potential.
The versatility of aminomalonates allows for their use in the construction of diverse molecular scaffolds. For example, diethyl aminomalonate hydrochloride has been utilized in the synthesis of functionalized bipyrroles and pyrrolyl-aminopyrones through cyclocondensation reactions. thieme-connect.com These heterocyclic systems are prevalent in many pharmaceutically active compounds. thieme-connect.com
Furthermore, this compound serves as a starting reagent for the synthesis of compounds such as:
(R,S)-2-phenethylcysteine hydrochloride sigmaaldrich.com
Spirotryprostatin B sigmaaldrich.com
Methyl 3-phenyl-5-hydantoincarboxylate sigmaaldrich.com
It has also been implicated in the preparation of antagonists of the P2Y14 receptor and inhibitors of phosphodiesterase 1 (PDE1), both of which are important targets in drug discovery. chemicalbook.com The development of D-amino-acid oxidase (DAAO) inhibitors for potential antipsychotic therapies is another area where aminomalonic acid derivatives could play a role. nih.gov
Future research will likely focus on leveraging the reactivity of this compound to create more complex and diverse libraries of compounds for high-throughput screening. The ability to introduce various substituents onto the aminomalonate backbone provides a pathway to fine-tune the pharmacological properties of the resulting molecules, leading to the discovery of new drug candidates.
Green Chemistry Approaches in Synthetic Pathways
The principles of green chemistry, which aim to reduce waste and energy consumption while using renewable resources, are increasingly influencing the design of synthetic processes in the chemical industry. The synthesis of this compound and its derivatives presents several opportunities for the application of greener methodologies.
Current synthetic methods often involve the use of hazardous reagents and generate significant waste. orgsyn.org Future research can address these limitations through several approaches:
Catalytic Hydrogenation: The reduction of diethyl isonitrosomalonate is a key step in the synthesis of diethyl aminomalonate hydrochloride. chemicalbook.comorgsyn.org While palladium on charcoal is a common catalyst, research into more efficient and recyclable catalysts, such as AlNiFe three-way catalysts, could offer a greener alternative. patsnap.com A patented process for the preparation of aminomalonic acid ester salts highlights the potential for continuous flow processes, which can improve efficiency and reduce waste. google.com
Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Research into the use of more benign solvents, such as water or supercritical fluids, or even solvent-free reaction conditions, could significantly improve the sustainability of aminomalonate synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future research could focus on developing new synthetic strategies for dimethyl aminomalonate that improve atom economy and reduce the formation of byproducts.
Renewable Feedstocks: While currently derived from petrochemical sources, long-term research could explore the synthesis of dimethyl aminomalonate from renewable feedstocks, further enhancing its green credentials.
By integrating these green chemistry principles, the synthesis of this compound can become more environmentally sustainable and economically viable.
Expanding Applications in Materials Science
While the primary applications of this compound have been in organic synthesis and medicinal chemistry, its potential in materials science remains a largely unexplored frontier. The presence of multiple reactive functional groups within the molecule makes it a candidate for the synthesis of novel polymers and functional materials.
Enamines, a class of compounds that can be derived from aminomalonates, are known to be used as intermediates in the synthesis of polymers and dyes. nih.gov This suggests that dimethyl aminomalonate could serve as a valuable monomer or cross-linking agent in the development of new polymeric materials.
Potential areas of future research include:
Polymer Synthesis: The amino and ester groups of dimethyl aminomalonate could be utilized in polycondensation or polyaddition reactions to create polyesters, polyamides, or polyurethanes with unique properties. The ability to modify the side chains could allow for the tuning of the material's characteristics, such as thermal stability, solubility, and mechanical strength.
Functional Materials: The incorporation of the aminomalonate moiety into a material could impart specific functionalities. For example, the amino group could be used for surface modification or for the chelation of metal ions.
Biomaterials: Given its amino acid-like structure, dimethyl aminomalonate could be explored as a component in the synthesis of biodegradable polymers for biomedical applications, such as drug delivery systems or tissue engineering scaffolds.
While still in its nascent stages, the exploration of this compound in materials science holds the promise of developing new materials with tailored properties for a wide range of applications.
Q & A
Q. What are the key physicochemical properties of dimethyl aminomalonate hydrochloride that influence its reactivity in organic synthesis?
this compound (C₇H₁₃NO₄·HCl) has a molecular weight of 211.64 g/mol and a crystalline solid structure at 20°C . Its reactivity is influenced by the presence of both amino and ester functional groups, which participate in nucleophilic and condensation reactions. However, critical data such as melting point, solubility, and stability under varying pH/temperature conditions are not comprehensively reported in existing literature, necessitating empirical determination for specific synthetic applications .
Q. What standard synthetic protocols are recommended for the preparation of this compound?
A common method involves reacting diethyl aminomalonate hydrochloride with triethylamine in dichloromethane (CH₂Cl₂) under anhydrous conditions. For example, a 9.45 mmol scale reaction with 2-thiophenecarboxaldehyde yields imine intermediates in ~80% yield after 72 hours at room temperature, followed by solvent removal under reduced pressure . Pre-purification steps, such as filtration over anhydrous Na₂SO₄, are critical to minimize side reactions .
Q. What safety precautions are essential when handling this compound in laboratory settings?
While specific toxicological data are limited, analogous compounds (e.g., diethyl aminomalonate hydrochloride) require strict adherence to hazard protocols:
- Use personal protective equipment (PPE), including nitrile gloves and safety goggles.
- Conduct reactions in a fume hood to avoid inhalation of HCl vapors.
- Store in airtight containers at ≤25°C to prevent decomposition .
Advanced Research Questions
Q. How can computational methods like AI-driven retrosynthesis tools optimize the synthesis of this compound?
AI platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to predict one-step synthetic routes. These tools prioritize precursors with high plausibility scores (>0.01) and evaluate reaction feasibility using thermodynamic data (e.g., enthalpy of reaction, ΔrH°) . For this compound, AI models can identify optimal reagents (e.g., triethylamine for neutralization) and solvent systems (e.g., CH₂Cl₂ for solubility) to improve yield and scalability .
Q. What analytical techniques are most effective for characterizing reaction intermediates and byproducts in this compound-based syntheses?
- Liquid Chromatography (LC): Quantifies amino acid derivatives via peak area analysis under gradient elution conditions .
- Mass Spectrometry (MS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 212.64) and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR): Resolves structural ambiguities in imine intermediates (e.g., δ 7.5–8.0 ppm for aromatic protons in thiophene derivatives) .
Q. How can researchers address contradictions in reported physicochemical data for this compound?
Discrepancies in properties like solubility or stability may arise from inconsistent purification methods or measurement conditions. To resolve these:
Q. What role does this compound play in the synthesis of heterocyclic compounds?
It serves as a precursor in pyrrole synthesis via tosylation-condensation reactions. For example, reacting with ethoxide and cyanoacetyl derivatives yields 4-aminopyrrole-2-carboxylates, which are valuable in medicinal chemistry for drug candidate development . Reaction optimization (e.g., catalyst loading, temperature) is critical to suppress side products like polymeric residues .
Methodological Considerations
- Experimental Design: Always include control reactions (e.g., without catalysts) to benchmark yields.
- Data Interpretation: Use statistical tools (e.g., ANOVA) to analyze variance in replicate experiments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
